molecular formula C21H17ClN4O2S B2458271 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941008-57-7

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2458271
CAS No.: 941008-57-7
M. Wt: 424.9
InChI Key: GYBKSXWVBUECEW-BQYQJAHWSA-N
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Description

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS# 941008-57-7) is a synthetic small molecule with a molecular formula of C21H17ClN4O2S and a molecular weight of 424.90 g/mol . This compound features a complex structure integrating an oxazole core, a (E)-2-(2-chlorophenyl)ethenyl moiety, and a piperazine ring acylated with a thiophene-2-carbonyl group. Compounds within this structural class, particularly those combining substituted oxazoles and piperazines, are of significant interest in medicinal chemistry and drug discovery research. Thiophene and oxazole analogues have been investigated for their potential use in treating various conditions, including cancers and autoimmune diseases, often through mechanisms involving the inhibition of key signaling pathways such as NF-κB . The presence of the carbonitrile group can influence the molecule's electronic properties and its binding affinity to biological targets. This product is intended for research applications such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. It is supplied with a minimum purity of 90% . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c22-16-5-2-1-4-15(16)7-8-19-24-17(14-23)21(28-19)26-11-9-25(10-12-26)20(27)18-6-3-13-29-18/h1-8,13H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBKSXWVBUECEW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is instrumental in forming carbon-carbon bonds. The optimization of reaction conditions is crucial for maximizing yield and purity. The molecular formula is C21H17ClN4O2SC_{21}H_{17ClN_{4}O_{2}S} with a molecular weight of 408.45 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing thiophene and piperazine moieties exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to the target compound have shown marked effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating variable activity against Gram-negative strains like Escherichia coli .

In vitro tests reveal that certain analogs possess IC50 values below 25 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating potent anti-proliferative effects. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiophene ring significantly influences biological efficacy .

Compound Target Bacteria Activity IC50 (μM)
Compound AS. aureusStrong< 25
Compound BE. coliModerate< 25
Compound CB. subtilisStrong< 25

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression profiles. The precise molecular targets remain under investigation but are believed to include various kinases and transcription factors involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to the target molecule:

  • Case Study on Anticancer Activity : A study evaluated the anti-proliferative effects of thiophene-containing oxazoles against several cancer cell lines, demonstrating that modifications in the chemical structure led to enhanced cytotoxicity. The results confirmed that compounds with halogen substitutions at specific positions exhibited superior activity compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives, revealing that those with thiophene rings displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study emphasized the importance of structural diversity in enhancing biological activity .

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